molecular formula C14H18INO B11176600 (3,5-Dimethylpiperidin-1-yl)(3-iodophenyl)methanone

(3,5-Dimethylpiperidin-1-yl)(3-iodophenyl)methanone

Cat. No.: B11176600
M. Wt: 343.20 g/mol
InChI Key: NSHHRQDTNRIIPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-IODOBENZOYL)-3,5-DIMETHYLPIPERIDINE is an organic compound that features a piperidine ring substituted with a 3-iodobenzoyl group and two methyl groups at the 3 and 5 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-IODOBENZOYL)-3,5-DIMETHYLPIPERIDINE typically involves the acylation of 3,5-dimethylpiperidine with 3-iodobenzoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or another non-polar solvent.
  • Temperature: Room temperature to slightly elevated temperatures (20-40°C).
  • Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-IODOBENZOYL)-3,5-DIMETHYLPIPERIDINE can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of new compounds with different functional groups replacing the iodine atom.

    Oxidation: Formation of N-oxides or other oxidized derivatives.

    Reduction: Formation of alcohols or other reduced products.

Scientific Research Applications

1-(3-IODOBENZOYL)-3,5-DIMETHYLPIPERIDINE has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets and its potential therapeutic effects.

Mechanism of Action

The mechanism of action of 1-(3-IODOBENZOYL)-3,5-DIMETHYLPIPERIDINE involves its interaction with specific molecular targets. The benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The iodine atom may also play a role in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3-Iodobenzyl Bromide: Similar structure but with a bromine atom instead of a piperidine ring.

    4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: Contains a sulfonyl group and a benzyl substitution.

    3-Iodobenzoyl Chloride: Similar structure but with a chloride group instead of a piperidine ring.

Uniqueness

1-(3-IODOBENZOYL)-3,5-DIMETHYLPIPERIDINE is unique due to the presence of both the 3-iodobenzoyl group and the 3,5-dimethylpiperidine ring. This combination of functional groups provides distinct chemical properties and reactivity, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C14H18INO

Molecular Weight

343.20 g/mol

IUPAC Name

(3,5-dimethylpiperidin-1-yl)-(3-iodophenyl)methanone

InChI

InChI=1S/C14H18INO/c1-10-6-11(2)9-16(8-10)14(17)12-4-3-5-13(15)7-12/h3-5,7,10-11H,6,8-9H2,1-2H3

InChI Key

NSHHRQDTNRIIPR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)C2=CC(=CC=C2)I)C

Origin of Product

United States

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